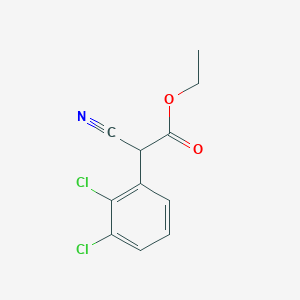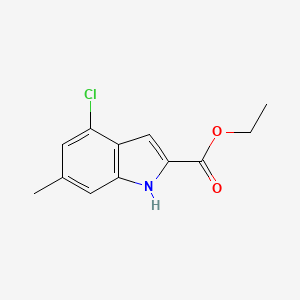
Ethyl 2-cyano-2-(2,3-dichlorophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyano-2-(2,3-dichlorophenyl)acetate is an organic compound with the molecular formula C11H9Cl2NO2. It is a derivative of cyanoacetic acid and is characterized by the presence of a cyano group and a dichlorophenyl group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-cyano-2-(2,3-dichlorophenyl)acetate can be synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of ethyl cyanoacetate with an aldehyde in the presence of a base such as piperidine. The reaction is typically carried out under reflux conditions in an organic solvent like ethanol or methanol .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-cyano-2-(2,3-dichlorophenyl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous conditions.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-cyano-2-(2,3-dichlorophenyl)acetic acid.
Reduction: 2-amino-2-(2,3-dichlorophenyl)acetate.
Scientific Research Applications
Ethyl 2-cyano-2-(2,3-dichlorophenyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a precursor in the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-2-(2,3-dichlorophenyl)acetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
- Ethyl 2-cyano-3,3-diphenylacrylate
- Ethyl 2-cyano-3-ethoxyacrylate
- Ethyl cyanoacetate
Comparison: Ethyl 2-cyano-2-(2,3-dichlorophenyl)acetate is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties. Compared to ethyl cyanoacetate, it has enhanced reactivity and specificity in certain chemical reactions. The dichlorophenyl group also contributes to its potential as a precursor in the synthesis of more complex molecules .
Properties
Molecular Formula |
C11H9Cl2NO2 |
|---|---|
Molecular Weight |
258.10 g/mol |
IUPAC Name |
ethyl 2-cyano-2-(2,3-dichlorophenyl)acetate |
InChI |
InChI=1S/C11H9Cl2NO2/c1-2-16-11(15)8(6-14)7-4-3-5-9(12)10(7)13/h3-5,8H,2H2,1H3 |
InChI Key |
YSOYXBCOHZUKLG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)C1=C(C(=CC=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![benzyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13906124.png)
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-[3-[(2,2,2-trifluoroacetyl)amino]propoxy]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13906127.png)




